N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide

Catalog No.
S15540239
CAS No.
M.F
C13H17N5OS2
M. Wt
323.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylide...

Product Name

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methylpropylamino)-1,3-thiazole-4-carboxamide

Molecular Formula

C13H17N5OS2

Molecular Weight

323.4 g/mol

InChI

InChI=1S/C13H17N5OS2/c1-7(2)5-14-12-15-9(6-20-12)10(19)16-13-18-17-11(21-13)8-3-4-8/h6-8H,3-5H2,1-2H3,(H,14,15)(H,16,18,19)

InChI Key

RPUNVVJJVCMEMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NC(=CS1)C(=O)NC2=NN=C(S2)C3CC3

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide is a complex organic compound that features a unique structural arrangement combining thiadiazole and thiazole rings. The presence of a cyclopropyl group and an amine side chain contributes to its potential reactivity and biological activity. The molecular formula of this compound is C14H18N4S2C_{14}H_{18}N_{4}S_{2}, with a molecular weight of approximately 302.44 g/mol. This compound is of interest due to its diverse biological activities and potential applications in medicinal chemistry.

The chemical reactivity of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide can be explored through various synthetic routes. Key reactions include:

  • Formation of Thiadiazole and Thiazole Rings: These rings can be synthesized through cyclization reactions involving appropriate precursors such as hydrazine derivatives and carbon disulfide.
  • Amide Bond Formation: The amide bond in this compound can be formed through the reaction of amines with carboxylic acids or their derivatives, typically under dehydrating conditions.
  • Nucleophilic Substitution: The cyclopropyl moiety may undergo nucleophilic substitution reactions, enhancing the compound's reactivity towards various electrophiles.

Compounds containing thiadiazole and thiazole motifs have been reported to exhibit a range of biological activities, including:

  • Antimicrobial Activity: Many thiadiazole derivatives show promising antimicrobial properties against various pathogens.
  • Antitumor Activity: Some studies suggest that compounds with similar structures may possess anticancer properties, potentially inhibiting tumor growth through various mechanisms.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, contributing to its therapeutic potential.

The synthesis of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide typically involves multi-step organic synthesis techniques. General steps may include:

  • Preparation of Thiadiazole Derivative: Starting from a suitable hydrazine derivative treated with carbon disulfide and potassium hydroxide to form the thiadiazole ring.
  • Cyclization to Form Thiazole: Reacting the thiadiazole derivative with appropriate reagents to introduce the thiazole ring.
  • Formation of Amide Linkage: Combining the thiazole intermediate with an amine (such as 2-methylpropylamine) under conditions that promote amide bond formation.

This compound has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for the development of new antimicrobial or anticancer drugs.
  • Agricultural Chemistry: Its properties could be explored for use in developing new agrochemicals for pest control.

Interaction studies involving N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide are essential for understanding its mechanism of action. Molecular docking studies can provide insights into how this compound interacts with biological targets such as enzymes or receptors. These studies can help elucidate binding affinities and modes of interaction.

Several compounds share structural similarities with N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesNotable Activities
5-Cyclopropylthiadiazole DerivativesThiadiazole ringAntimicrobial
2-(Cyclopentylamino)-N-[5-cyclopropylthiadiazol-2(3H)-ylidene]-1,3-thiazoleThiazole ringAntitumor
Isoindole-based CompoundsIsoindole coreAnti-inflammatory

The uniqueness of N-[ (2E)-5-cyclopropyl] lies in its dual functionality combining both thiadiazole and thiazole structures which may enhance its biological activity compared to other compounds that possess only one of these features.

XLogP3

3.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

323.08745253 g/mol

Monoisotopic Mass

323.08745253 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-14-2024

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